Chromogranin A (116-301) is a fragment of the chromogranin A protein, which is a significant biomarker in various neuroendocrine tumors. Chromogranin A is predominantly produced in endocrine and neuroendocrine cells, including those in the pancreas, stomach, and intestines. The full-length protein consists of 439 amino acids and has a molecular weight of approximately 48-52 kDa. It plays essential roles in the storage and release of hormones and neuropeptides, acting as a precursor for several bioactive peptides such as pancreastatin, vasostatin, and catestatin .
Chromogranin A is encoded by the CHGA gene located on chromosome 14. It is expressed in various tissues, particularly in neuroendocrine cells. The protein is released into circulation and can be detected in blood samples, making it a valuable biomarker for diagnosing and monitoring neuroendocrine tumors .
The synthesis of chromogranin A involves transcription of the CHGA gene followed by translation into a precursor protein. This precursor undergoes post-translational modifications, including glycosylation, which are crucial for its stability and function. Proteolytic cleavage by prohormone convertases and other enzymes generates various biologically active peptides from chromogranin A .
The full-length chromogranin A is synthesized in the endoplasmic reticulum and transported to secretory granules where it is stored until secretion. The cleavage of chromogranin A into its functional fragments occurs through enzymatic processes involving prohormone convertases, cathepsins, and kallikrein .
Chromogranin A participates in several biochemical reactions primarily through its cleavage into active peptides. These reactions include:
The cleavage process is influenced by factors such as pH, enzyme concentration, and the presence of cofactors. Understanding these parameters is essential for optimizing conditions for peptide production from chromogranin A in laboratory settings .
Chromogranin A functions primarily as a reservoir for bioactive peptides that modulate physiological processes. Upon secretion, it can influence hormone release from endocrine cells and interact with various receptors to exert effects on cardiovascular function, immune response, and metabolic regulation .
The mechanism involves:
Relevant analyses indicate that variations in these properties can affect its utility as a biomarker for neuroendocrine tumors .
Chromogranin A serves as a vital biomarker for diagnosing and monitoring neuroendocrine tumors. Its applications include:
Chromogranin A (CgA) fragment 116-301 is a 186-amino acid polypeptide derived from the proteolytic processing of full-length CgA (439 amino acids). This fragment corresponds to the human pancreastatin-related protein initially isolated from metastatic insulinoma tissue [1] [9]. The primary sequence begins at Leu¹¹⁶ and terminates at Phe³⁰¹, encompassing key functional domains including the entire pancreastatin (PST) sequence (CgA₂₅₀₋₃₀₁) [1] [7]. Post-translational modifications (PTMs) significantly influence its bioactivity:
Table 1: Post-Translational Modifications in CgA(116-301)
Modification Type | Site(s) | Biological Impact | Tissue Specificity |
---|---|---|---|
Phosphorylation | Ser¹⁸⁹, Thr²³³ | Alters proteolytic processing kinetics | Pancreas > Ileum |
C-terminal amidation | Gly³⁰¹ | Essential for PST bioactivity | Ubiquitous in neuroendocrine tissues |
Cleavage | Arg²₄₉-Arg²₅₀ | Generates PST-48 | pH- and calcium-dependent |
The 116-301 fragment harbors several conserved structural motifs:
Table 2: Key Structural Motifs in CgA(116-301)
Motif | Location | Sequence Feature | Functional Role |
---|---|---|---|
Dibasic cleavage sites | Arg²₄₉-Arg²₅₀ | KR↓ or RR↓ | PST-48 generation |
Amphipathic α-helix | CgA₂₇₀₋₂₈₇ | Leu-rich hydrophobic face | Membrane perturbation |
Disordered N-terminal | CgA₁₁₆₋₂₄₉ | High Gly/Pro content | Protein interaction scaffold |
The 116-301 fragment contains two major functional domains:
Functionally, this fragment's dysglycemic effects are evidenced by:
Comparative studies reveal critical distinctions between CgA₁₁₆₋₃₀₁ and full-length CgA:
Table 3: Structural and Functional Comparison: Full-Length CgA vs. 116-301 Fragment
Property | Full-Length CgA | CgA(116-301) | Biological Consequence |
---|---|---|---|
Size | 439 amino acids (48-52 kDa) | 186 amino acids (~20 kDa) | Altered secretion kinetics in tumors |
Key functional domains | Vasostatin-1, PST, Catestatin | PST core domain | Fragment lacks vasoinhibitory activity |
Calcium binding | High (Kd ~2 mM) | Negligible | Loss of granule matrix stabilization |
Proteolytic sensitivity | High (multiple cleavage sites) | Moderate (resistant N-terminus) | Tumor-specific persistence in circulation |
The 116-301 fragment's role in disease is highlighted by its accumulation in insulinoma metastases, where it serves as a precursor for dysglycemic peptides like PST-48 [1] [9]. Its detection in patient serum underscores its utility as a tumor-derived biomarker distinct from intact CgA [1].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5